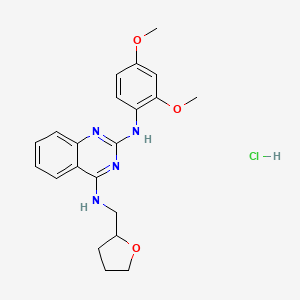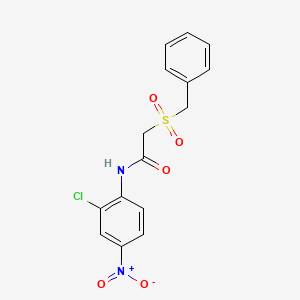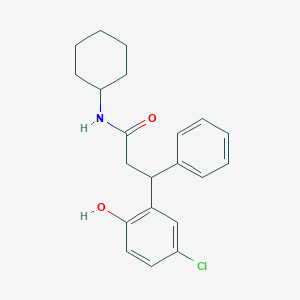
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as JNJ-5207852, is a selective antagonist of the adenosine A2A receptor. This drug has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide selectively blocks the adenosine A2A receptor, which is involved in various physiological and pathological processes. By blocking this receptor, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide modulates the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. In the brain, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide modulates the activity of dopamine, glutamate, and GABA, leading to its effects on motor function and dyskinesia in Parkinson's disease. In Huntington's disease, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide reduces the accumulation of toxic proteins in the brain, leading to its neuroprotective effects. In cancer, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide inhibits the growth of tumor cells by modulating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other receptors. One limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide. One direction is the development of more potent and selective adenosine A2A receptor antagonists for therapeutic use. Another direction is the investigation of the effects of 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide on other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the potential use of 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide as a diagnostic tool for adenosine A2A receptor-related diseases should be explored.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to improve motor function and reduce dyskinesia in animal models. In Huntington's disease, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to reduce the accumulation of toxic proteins in the brain. In cancer, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(21-15-7-5-14(20-2)6-8-15)16(19)18-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJUUETYRQBSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4105613.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4105621.png)
![N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide](/img/structure/B4105626.png)

![2-methyl-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4105646.png)
![3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4105650.png)
![ethyl 4-(3-allyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4105651.png)
![ethyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4105655.png)
![methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4105661.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4105678.png)
![4-fluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105684.png)
